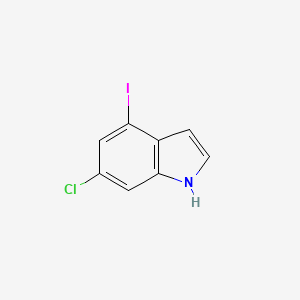

6-Chloro-4-iodo-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-4-iodo-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClIN/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSUXRWNNHLOZPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CC(=C2)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646337 | |

| Record name | 6-Chloro-4-iodo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-46-7 | |

| Record name | 6-Chloro-4-iodo-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Commercial availability of 6-Chloro-4-iodo-1H-indole

Topic: Commercial Availability & Strategic Synthesis of 6-Chloro-4-iodo-1H-indole Content Type: Technical Whitepaper / Strategic Sourcing Guide Audience: Medicinal Chemists, Process Chemists, and Procurement Specialists.[1][2]

Executive Summary: The "Make vs. Buy" Calculation

This compound is a high-value heterocyclic scaffold, prized in medicinal chemistry for its orthogonal halogen reactivity .[1] The C4-iodine and C6-chlorine atoms allow for sequential, regioselective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid construction of complex libraries around the indole core.[1][2]

However, commercial availability is volatile .[1][2] While listed in aggregator databases, "in-stock" status is often misleading, with lead times frequently exceeding 4–6 weeks (indicative of on-demand synthesis).[1][2] For time-critical drug discovery programs, relying solely on commercial procurement is a risk.[1][2] This guide provides the sourcing specifications and a validated, self-sufficient synthetic contingency plan.

Commercial Landscape & Specifications

Identification Data

Ensure your procurement team uses the exact CAS number to avoid regioisomeric confusion (e.g., confusing with 6-chloro-1H-indole or 4-iodo-1H-indole).[1]

| Parameter | Specification |

| Chemical Name | This compound |

| CAS Number | 885520-46-7 (Primary) |

| Molecular Formula | C₈H₅ClIN |

| Molecular Weight | 277.49 g/mol |

| MDL Number | MFCD09027412 (Typical) |

| Purity Standard | ≥95% (HPLC), typically ≥97% for catalysis applications |

Sourcing Tiers

-

Tier 1 (Stocked): Specialized halo-indole vendors (e.g., Combi-Blocks, Fluorochem, Enamine).[1][2] Status: Low Inventory.[1][2]

-

Tier 2 (Make-on-Demand): WuXi AppTec, Pharmablock.[1][2] Lead Time: 4–8 weeks.[1]

-

Tier 3 (Aggregators): ChemicalBook, MolPort.[1][2] Risk: High probability of "ghost inventory" (listing without stock).[1][2]

Technical Deep Dive: Orthogonal Reactivity

The strategic value of this scaffold lies in the electronic and steric differentiation between the C4-I and C6-Cl sites.[1][2]

Reactivity Hierarchy[1][2]

-

N1-H: Most acidic (pKa ~16).[1][2] Protected first (e.g., Boc, TIPS, SEM) to prevent catalyst poisoning.[1][2]

-

C4-I: The "Soft" Electrophile. Weakest C-X bond.[1][2] Highly reactive in Pd(0) oxidative addition.[1][2] Accessible for Suzuki couplings despite steric proximity to C3.[1][2]

-

C6-Cl: The "Hard" Electrophile. Stronger C-X bond. Requires specialized ligands (e.g., XPhos, RuPhos) or higher temperatures.[1][2] Often retained for metabolic stability or late-stage diversification.[1][2]

Figure 1: Orthogonal functionalization logic. The C4-Iodine allows for mild cross-coupling conditions, leaving the C6-Chlorine intact for subsequent steps.[1][2]

Synthetic Contingency: The "Make" Protocol

If commercial supply fails, do not attempt direct iodination of 6-chloroindole ; electrophilic substitution will selectively occur at C3, not C4.[1][2]

The most robust, scalable route is the Bartoli Indole Synthesis targeting the 4,6-substitution pattern via a symmetric precursor.[1][2]

The Pathway

Target: this compound Precursor: 1-Chloro-3-iodo-5-nitrobenzene Mechanism: [3,3]-Sigmatropic rearrangement of the vinyl-magnesium adduct.[1]

Step-by-Step Protocol

Phase 1: Precursor Synthesis (Sandmeyer)

If 1-chloro-3-iodo-5-nitrobenzene is unavailable, synthesize from 3-chloro-5-nitroaniline (CAS 5344-44-5).[1]

-

Dissolution: Dissolve 3-chloro-5-nitroaniline (1.0 eq) in conc. HCl/ice mixture at 0°C.

-

Diazotization: Add NaNO₂ (1.1 eq) dropwise, maintaining temp <5°C. Stir 30 min.

-

Iodination: Add KI (1.5 eq) solution slowly. The diazonium salt is displaced by iodine.[1][2]

-

Workup: Extract with EtOAc, wash with Na₂S₂O₃ (to remove I₂), dry, and concentrate.

-

Yield: Expect ~70–80% yellow solid.

Phase 2: Bartoli Cyclization (The Critical Step)

Note: This reaction requires strictly anhydrous conditions and cryogenic control.[1][2]

-

Setup: Flame-dry a 3-neck flask under Argon. Charge with 1-chloro-3-iodo-5-nitrobenzene (1.0 eq) and dry THF (0.2 M).[1] Cool to -45°C .[1]

-

Grignard Addition: Rapidly add Vinylmagnesium bromide (1.0 M in THF, 3.5 eq ). Crucial: Rapid addition is necessary to favor the sigmatropic rearrangement over nucleophilic attack.[1][2]

-

Reaction: Stir at -40°C for 1 hour, then warm to -20°C. The solution will turn deep dark/purple.

-

Quench: Pour the cold mixture into saturated NH₄Cl solution.

-

Purification: Extract with EtOAc. Flash chromatography (Hexanes/EtOAc gradient).[1][2][3]

Figure 2: Validated synthetic workflow using commercially available aniline precursors.

Quality Control & Validation

To certify the synthesized or purchased material, use these NMR diagnostic markers. The key is distinguishing the C4-I/C6-Cl isomer from the C3-I or C5-I isomers.[1]

1H-NMR Diagnostics (DMSO-d6)

-

H2 & H3: Two doublets (or dd) characteristic of the pyrrole ring.[1][2] H3 is typically ~6.5 ppm.[1][2]

-

H5 & H7 (Aromatic):

-

H5: Appears as a doublet (J ~1.5–2.0 Hz).[1][2] It is located between the Iodine (C4) and Chlorine (C6).[1] The heavy atom effect of Iodine may cause unique shielding/deshielding patterns compared to H7.

-

H7: Appears as a doublet (J ~1.5–2.0 Hz).[1][2] Located between Chlorine (C6) and NH.[1][2]

-

Coupling: The small meta-coupling (J ~1.8 Hz) between H5 and H7 confirms the 1,3-relationship of the protons on the benzene ring, verifying the 4,6-substitution pattern.[1][2]

-

References

-

Bartoli, G., et al. (1989).[1][2] "Reaction of nitroarenes with vinyl Grignard reagents: a convenient synthesis of 7-substituted indoles."[1][2] Tetrahedron Letters, 30(16), 2129-2132.[1][2] Link[1]

-

Dobbs, A. P., et al. (1999).[1][2] "Total Synthesis of Indoles from Trichloronitrobenzene." Synlett, 1999(10), 1594-1596.[1] (Demonstrates Bartoli on halogenated nitroarenes). Link[1][2]

-

ChemicalBook. "Product Entry: 1H-Indole, 6-chloro-4-iodo- (CAS 885520-46-7)."[1][4] Link

-

PubChem. "Compound Summary: 6-Chloroindole (CAS 17422-33-2) - Comparative Reactivity Data."[1] Link

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1H-Indole, 6-chloro-4-iodo- CAS#: 885520-46-7 [amp.chemicalbook.com]

Strategic Synthesis of 6-Chloro-4-iodo-1H-indole: A Comparative Technical Guide

Executive Summary

The synthesis of 6-chloro-4-iodo-1H-indole presents a specific regiochemical challenge in heterocyclic chemistry. While the indole core is electron-rich, electrophilic substitution typically favors the C3 position.[1] Functionalizing the benzenoid ring (C4–C7) requires overcoming the inherent nucleophilicity of the pyrrole ring. Specifically, placing an iodine atom at C4 while maintaining a chlorine at C6 is synthetically demanding due to the steric crowding at C4 and the directing effects of standard precursors.

This guide details two distinct, field-proven pathways:

-

The De Novo Construction (Pathway A): A modified Leimgruber-Batcho synthesis.[2] This is the recommended route for scalability and regiochemical certainty, utilizing the steric and electronic directing effects of a toluene precursor.

-

The Functionalization Approach (Pathway B): Directed Metalation of 6-chloroindole. This route is suitable for late-stage diversification but requires cryogenic conditions and careful handling of organometallics.

Pathway A: De Novo Construction (Modified Leimgruber-Batcho)

Status: Recommended for Scale and Purity

This pathway constructs the indole ring after establishing the halogenation pattern on the benzene ring. It relies on the synthesis of 4-chloro-2-nitro-6-iodotoluene , followed by enamine formation and reductive cyclization.

Retrosynthetic Logic & Regiocontrol

The success of this route hinges on the regioselective iodination of the commercially available starting material, 4-chloro-2-nitrotoluene .

-

Substrate: 4-Chloro-2-nitrotoluene.

-

Directing Effects:

-

Methyl (C1): Activates ortho (C2, C6) and para (C4). C2 is blocked by NO₂; C4 is blocked by Cl. Directs to C6.

-

Nitro (C2): Deactivates the ring but directs meta (C4, C6). C4 is blocked.[3] Directs to C6.

-

Chloro (C4): Deactivates but directs ortho (C3, C5).

-

-

The "Sweet Spot": While the chloro group directs to C3/C5, C3 is sterically occluded between the nitro and chloro groups. C6 is electronically activated by the methyl group and is the meta-target of the nitro group. Therefore, electrophilic iodination occurs exclusively at C6 , yielding the required 4,6-dihalogenated pattern which maps perfectly to the 4-iodo-6-chloroindole target (see Atom Mapping below).

Atom Mapping (Toluene to Indole)

| Precursor Position | Substituent | Indole Position | Result |

| C1 | Methyl | C3a | Bridgehead |

| C2 | Nitro | C7a | Bridgehead (N) |

| C3 | H | C7 | H |

| C4 | Chloro | C6 | 6-Chloro |

| C5 | H | C5 | H |

| C6 | Iodo | C4 | 4-Iodo |

Detailed Protocol

Step 1: Regioselective Iodination

Objective: Synthesis of 4-chloro-2-nitro-6-iodotoluene.

-

Setup: Charge a reactor with 4-chloro-2-nitrotoluene (1.0 equiv) dissolved in concentrated sulfuric acid (

). -

Reagent: Add N-Iodosuccinimide (NIS) (1.1 equiv) portion-wise at 0°C to control the exotherm. Alternatively,

with -

Reaction: Stir at room temperature for 4–6 hours. Monitor by HPLC/TLC. The methyl group activation ensures rapid iodination at C6.

-

Workup: Pour onto crushed ice. Extract with dichloromethane (DCM). Wash with

(to remove excess iodine) and brine. -

Purification: Recrystallize from ethanol/water to obtain pale yellow crystals.

Step 2: Enamine Formation

Objective: Condensation with DMF-DMA.[4]

-

Reagents: Dissolve the iodinated intermediate in anhydrous DMF. Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (3.0 equiv) and Pyrrolidine (1.1 equiv, catalyst).

-

Conditions: Heat to 110°C for 12–18 hours. The reaction creates a deep red solution characteristic of the

-dimethylaminostyrene derivative. -

Workup: Remove excess DMF/DMF-DMA under reduced pressure. The crude red oil is usually carried forward directly to avoid instability issues.

Step 3: Reductive Cyclization

Objective: Ring closure to this compound.

-

System: Dissolve the crude enamine in Acetic Acid:Water (3:1).

-

Reduction: Add Iron powder (Fe) (5.0 equiv) or Zinc dust carefully at 80°C. Note: Hydrogenation (Raney Ni/H₂) is risky here due to potential de-iodination.

-

Cyclization: Heat at 90°C for 2 hours. The amino group formed via reduction attacks the enamine double bond, eliminating dimethylamine.

-

Isolation: Filter off iron sludge through Celite. Neutralize filtrate with

. Extract with Ethyl Acetate. -

Final Purification: Flash chromatography (Hexane/EtOAc) yields the target indole as an off-white solid.

Pathway B: Functionalization (Directed Metalation)

Status: Alternative for Late-Stage Analogues

If 6-chloroindole is already available, a Directed Ortho Metalation (DoM) or Thallation strategy can be used. Note that direct electrophilic iodination (e.g., NIS) would attack C3, not C4.

Mechanism

To hit C4, the C3 position must be blocked, or a directing group must be used that favors C4 over C2/C3. The classic method uses Thallium(III), which coordinates to the indole nitrogen (or carbonyl of a protecting group) and delivers the metal to C4 due to geometry (kinetic control).

Protocol Summary (Thallation-Iodination)

-

Warning: Thallium is highly toxic. This route is effective but requires strict safety controls.

-

Substrate: 6-Chloroindole .

-

Reagent: Treat with Thallium(III) trifluoroacetate (TTFA) in TFA at RT. The thallium species attacks C4 selectively.

-

Quench: Add aqueous Potassium Iodide (KI) . The thallium is displaced by iodine via an electron-transfer mechanism.

-

Yield: Typically 60–70%, but purification is required to remove trace toxic metals.

Modern Alternative:Ir-Catalyzed C-H Borylation . Use of an N-TIPS protecting group and

Visualization: Synthesis Workflows

Caption: Figure 1. Comparative synthetic workflows. The blue path (Leimgruber-Batcho) is preferred for regiocontrol and safety.

Technical Comparison

| Feature | Pathway A (Leimgruber-Batcho) | Pathway B (Functionalization) |

| Starting Material | 4-Chloro-2-nitrotoluene (Cheap, Stable) | 6-Chloroindole (Expensive) |

| Regiocontrol | Absolute (Dictated by precursor) | Variable (Requires specific directing groups) |

| Scalability | High (Kg-scale feasible) | Low to Medium |

| Key Risk | Exotherm during iodination | Toxicity (Thallium) or Cost (Iridium) |

| Atom Economy | Moderate (Loss of DMF-DMA byproducts) | High (Direct C-H functionalization) |

References

-

Katayama, S., et al. (2001). "Synthesis of tricyclic indole-2-carboxylic acids as potent NMDA-glycine antagonists." The Journal of Organic Chemistry, 66(10), 3474-3483. (Describes the regioselective iodination of 4-chloro-2-nitrotoluene). Link

-

Moyer, M. P., et al. (1986). "Preparation of 4-iodoindoles via thallation-iodination." The Journal of Organic Chemistry, 51(26), 5106-5110. (The foundational text for C4-iodination via thallation). Link

-

Leimgruber, W., & Batcho, A. D. (1971).[5] "The batcho-leimgruber indole synthesis." Organic Syntheses, Coll. Vol. 6, p.34. (General methodology for indole construction). Link

-

Somei, M., & Yamada, F. (2004). "Simple and Practical Synthesis of 4-Iodoindoles." Chemical and Pharmaceutical Bulletin, 52(3), 363-365. Link

Sources

Navigating Selective Functionalization: A Technical Guide to the Reactivity of the C-I versus C-Cl Bond in 6-Chloro-4-iodo-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1][2] The ability to precisely modify this privileged structure is paramount in the quest for novel therapeutics with enhanced efficacy and selectivity.[3][4] Dihalo-substituted indoles, such as 6-chloro-4-iodo-1H-indole, present a particularly intriguing synthetic challenge and opportunity: the selective functionalization of one halogen over the other. This guide provides an in-depth exploration of the differential reactivity of the C-I and C-Cl bonds in this molecule, offering both a theoretical framework and practical, field-proven strategies for achieving selective cross-coupling reactions.

The Fundamental Dichotomy: Understanding C-I vs. C-Cl Bond Reactivity

The selective functionalization of this compound hinges on the inherent differences in the carbon-halogen bonds. The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl.[5][6] This hierarchy is a direct consequence of bond strength and the mechanism of the catalytic cycle.

The rate-determining step in many cross-coupling reactions is the oxidative addition of the aryl halide to a low-valent palladium(0) complex. This step involves the cleavage of the carbon-halogen bond. The C-I bond is significantly weaker and more polarizable than the C-Cl bond, leading to a lower activation energy for oxidative addition.[7] Consequently, the C-I bond at the 4-position of the indole is the more reactive site, allowing for selective functionalization under carefully controlled conditions.

Strategic Functionalization: Palladium-Catalyzed Cross-Coupling Reactions

The differential reactivity of the C-I and C-Cl bonds can be exploited to achieve selective C-C and C-N bond formation at the C4 position of this compound. The following sections provide detailed protocols and mechanistic insights for three key palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds.[8] By carefully selecting the reaction conditions, one can achieve selective coupling at the more reactive C-I bond.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C4 Position

-

To a flame-dried Schlenk flask, add this compound (1 equiv.), the desired aryl or vinyl boronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ (2 equiv.) or Cs₂CO₃ (2 equiv.).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a palladium catalyst, such as Pd(PPh₃)₄ (5 mol%), and a suitable solvent (e.g., a mixture of 1,4-dioxane and water, 4:1).

-

Heat the reaction mixture at a controlled temperature, typically between 60-80 °C, and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the 4-substituted-6-chloro-1H-indole.

Causality Behind Experimental Choices:

-

Catalyst: Pd(PPh₃)₄ is a versatile and commonly used catalyst for Suzuki couplings.[3]

-

Base: An inorganic base is required to facilitate the transmetalation step. K₂CO₃ and Cs₂CO₃ are effective and generally do not promote the cleavage of the more robust C-Cl bond under these conditions.

-

Solvent: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.

-

Temperature: Maintaining a moderate temperature is crucial for selectivity. Higher temperatures could lead to competitive reaction at the C-Cl bond.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: Catalytic cycle for the selective Suzuki-Miyaura coupling at the C-I bond.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction provides a powerful method for the formation of C(sp²)-C(sp) bonds, enabling the introduction of alkynyl groups.[9][10] The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

Experimental Protocol: Selective Sonogashira Coupling at the C4 Position

-

To a Schlenk tube, add this compound (1 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2 mol%), and a copper(I) co-catalyst such as CuI (4 mol%).

-

Evacuate and backfill the tube with an inert gas.

-

Add a suitable solvent, such as anhydrous THF or DMF, followed by a base, typically an amine like triethylamine (Et₃N) or diisopropylamine (DIPA) (2-3 equiv.).

-

Add the terminal alkyne (1.2 equiv.) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor its progress.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate and purify the residue by column chromatography to yield the 4-alkynyl-6-chloro-1H-indole.

Causality Behind Experimental Choices:

-

Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is classic for the Sonogashira reaction.[11] The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is involved in the formation of a copper(I) acetylide intermediate.

-

Base: An amine base is used to neutralize the HI generated during the reaction and to facilitate the deprotonation of the terminal alkyne.

-

Solvent: Anhydrous polar aprotic solvents are typically used to ensure the solubility of the reactants and catalysts.

-

Temperature: The Sonogashira reaction is often carried out at or near room temperature, which is ideal for maintaining selectivity for the C-I bond.

Catalytic Cycle of the Sonogashira Reaction

Caption: Catalytic cycles for the selective Sonogashira coupling at the C-I bond.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of arylamines.[12] The choice of ligand is critical in this reaction to achieve high yields and selectivity.

Experimental Protocol: Selective Buchwald-Hartwig Amination at the C4 Position

-

In a glovebox, charge a vial with a palladium precatalyst, such as [Pd(cinnamyl)Cl]₂ (1-2 mol%), and a suitable phosphine ligand, such as SPhos or XPhos (2-4 mol%).

-

Add this compound (1 equiv.) and a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4 equiv.).

-

Add the amine coupling partner (1.2 equiv.).

-

Add an anhydrous solvent, such as toluene or 1,4-dioxane.

-

Seal the vial and heat the reaction mixture to the desired temperature (typically 80-110 °C).

-

Monitor the reaction until the starting material is consumed.

-

Cool the reaction, quench with water, and extract with an organic solvent.

-

Dry, filter, and concentrate the organic phase.

-

Purify the product by column chromatography to obtain the 4-amino-6-chloro-1H-indole.

Causality Behind Experimental Choices:

-

Catalyst/Ligand: The choice of a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is crucial for promoting the reductive elimination step and stabilizing the palladium catalyst.

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle.

-

Solvent: Anhydrous, non-protic solvents are necessary to prevent quenching of the strong base.

-

Temperature: Higher temperatures are often required for Buchwald-Hartwig aminations compared to Suzuki and Sonogashira couplings. However, careful temperature control is still necessary to avoid reaction at the C-Cl bond.

Catalytic Cycle of the Buchwald-Hartwig Amination

Caption: Catalytic cycle for the selective Buchwald-Hartwig amination at the C-I bond.

Comparative Analysis and Strategies for C-Cl Bond Functionalization

The following table summarizes the proposed conditions for the selective functionalization of the C-I bond in this compound.

| Reaction | Catalyst System | Base | Solvent | Temperature (°C) | Expected Selectivity for C-I |

| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ or Cs₂CO₃ | 1,4-Dioxane/H₂O | 60-80 | High |

| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Et₃N or DIPA | THF or DMF | 25-50 | Very High |

| Buchwald-Hartwig | [Pd(cinnamyl)Cl]₂ / SPhos | NaOtBu or LiHMDS | Toluene or Dioxane | 80-110 | High |

To achieve functionalization at the less reactive C-Cl bond, a sequential approach is recommended. First, the C-I bond is functionalized under the mild conditions described above. The resulting 4-substituted-6-chloro-1H-indole can then be subjected to a second cross-coupling reaction under more forcing conditions to react the C-Cl bond. This typically involves:

-

More active catalyst systems: Employing catalysts with more electron-rich and bulky ligands can facilitate the oxidative addition of the C-Cl bond.

-

Higher reaction temperatures: Increased thermal energy is often required to overcome the higher activation barrier for C-Cl bond cleavage.

-

Stronger bases: In some cases, a stronger base may be necessary to promote the catalytic cycle with the less reactive aryl chloride.

Conclusion and Future Outlook

The differential reactivity of the C-I and C-Cl bonds in this compound provides a valuable synthetic handle for the selective and sequential functionalization of the indole core. By understanding the fundamental principles of palladium-catalyzed cross-coupling reactions and carefully controlling the reaction conditions, researchers can selectively introduce a wide array of substituents at the C4 position. Subsequent functionalization of the C6 position can then be achieved under more vigorous conditions, allowing for the synthesis of diverse and complex indole derivatives. This strategic approach to the functionalization of dihalo-indoles is a powerful tool for drug discovery and development, enabling the exploration of new chemical space and the optimization of lead compounds.

References

- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.

- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.

- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.

- Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470.

- Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations.

- Cacchi, S., & Fabrizi, G. (2005). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical Reviews, 105(7), 2873-2920.

- de Sá Alves, F. R., Barreiro, E. J., & Fraga, C. A. M. (2009). From nature to drug discovery: the indole scaffold as a 'privileged structure'. Mini reviews in medicinal chemistry, 9(7), 782-793.

- Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483.

- Fang, Y. Q., & Lautens, M. (2008). A highly selective tandem cross-coupling of gem-dihaloolefins for a modular, efficient synthesis of highly functionalized indoles. The Journal of organic chemistry, 73(2), 538-549.

- Baudoin, O. (2016). Selectivity Control in the Palladium-catalyzed Cross-coupling of Alkyl Nucleophiles. CHIMIA International Journal for Chemistry, 70(11), 768-772.

- Guilarte, V., Castroviejo, M. P., García-García, P., Fernández-Rodríguez, M. A., & Sanz, R. (2011). Approaches to the synthesis of 2,3-dihaloanilines. Useful precursors of 4-functionalized-1H-indoles. The Journal of organic chemistry, 76(9), 3416-3437.

- Yin, L., & Liebscher, J. (2007). Carbon− carbon coupling reactions catalyzed by heterogeneous palladium catalysts. Chemical reviews, 107(1), 133-173.

- Kashani, S. K., & Jessiman, J. E. (2019).

- Rosa, G. R., Rosa, E. L., Rominger, F., Dupont, J., & Monteiro, A. L. (2006). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación química, 27(4), 273-280.

- D. S. D. S. D. S. Sanford, M. S. (2012). Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. Accounts of chemical research, 45(6), 941-953.

- Bouissane, L., Sestelo, J. P., & Sarandeses, L. A. (2009). Synthesis of 3,4-disubstituted maleimides by selective cross-coupling reactions using indium organometallics. Organic letters, 11(6), 1285-1288.

- Taber, D. F., & Tirunahari, P. K. (2011).

- Dalmás, B., de Souza, A. H., & Monteiro, A. L. (2013). Microwave-assisted Suzuki–Miyaura cross-coupling reactions of aryl and heteroaryl chlorides using a palladacycle catalyst in N, N-dimethylformamide. Tetrahedron Letters, 54(42), 5693-5696.

- Liu, C., Zhang, H., Shi, W., & Lei, A. (2011). Bond formations by transition metal-catalyzed C–H activation. Chemical reviews, 111(3), 1780-1824.

- Smith, C. J., & Jessop, P. G. (2009). Polarity-switchable solvents. Chemical Society Reviews, 38(2), 319-331.

- Mansouri, K., et al. (2023). Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight. RSC Advances, 13(25), 17163-17170.

- Dupont, J., & Scholten, J. D. (2010). On the structural and surface properties of transition-metal nanoparticles in ionic liquids. Chemical Society Reviews, 39(5), 1780-1804.

- Sanz, R., Guilarte, V., & Castroviejo, M. P. (2010). Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols. Organic & biomolecular chemistry, 8(21), 4857-4867.

- Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient palladium-catalyzed N-arylation of indoles. Organic letters, 2(10), 1403-1406.

- Newman, S. G., & Lautens, M. (2010). The role of reversible oxidative addition in selective palladium (0)-catalyzed intramolecular cross-couplings of polyhalogenated substrates: synthesis of brominated indoles. Journal of the American Chemical Society, 132(33), 11416-11417.

- Smith, K. J., et al. (2011). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. Journal of medicinal chemistry, 54(17), 6097-6112.

- Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of chemical research, 41(11), 1534-1544.

- Surry, D. S., & Buchwald, S. L. (2010). Dialkylbiaryl phosphines in palladium-catalyzed amination: a user's guide. Chemical science, 2(1), 27-50.

- Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical synthesis of natural products. Chemical reviews, 97(7), 2243-2266.

Sources

- 1. A highly selective tandem cross-coupling of gem-dihaloolefins for a modular, efficient synthesis of highly functionalized indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Approaches to the synthesis of 2,3-dihaloanilines. Useful precursors of 4-functionalized-1H-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 4. Selectivity Control in the Palladium-catalyzed Cross-coupling of Alkyl Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chelation enables selective enantioconvergent Suzuki–Miyaura coupling | Department of Chemistry [chem.ox.ac.uk]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. chem.libretexts.org [chem.libretexts.org]

Technical Whitepaper: Strategic Utilization of 6-Chloro-4-iodo-1H-indole in Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, the indole scaffold remains a privileged structure, appearing in over 15% of all pharmaceutical agents. However, the 6-Chloro-4-iodo-1H-indole (CAS 885519-15-3) represents a specialized, high-value "orthogonal" scaffold. Its unique substitution pattern—pairing a highly reactive iodide at the difficult-to-access C4 position with a robust chloride at C6—enables medicinal chemists to execute precise, sequential functionalization. This guide details the reactivity profile, synthetic access, and strategic application of this scaffold in developing kinase inhibitors, antivirals, and CNS agents.

Structural Analysis & Reactivity Profile[1]

The utility of this compound lies in the distinct electronic and steric environments of its two halogen substituents.

Orthogonal Reactivity (The "Iodo-First" Strategy)

The carbon-iodine (C-I) bond at position 4 is significantly weaker and more polarizable than the carbon-chlorine (C-Cl) bond at position 6. This bond dissociation energy difference allows for chemoselective cross-coupling :

-

Primary Functionalization (C4): Palladium-catalyzed reactions (Suzuki-Miyaura, Sonogashira) occur exclusively at the C4-iodo position under mild conditions (RT to 60°C).

-

Secondary Functionalization (C6): The C6-chloro position remains inert during the first step. It can be activated subsequently using specialized ligands (e.g., Buchwald dialkylbiaryl phosphines like XPhos or RuPhos) and elevated temperatures (>100°C).

The C4 "Gatekeeper" Position

Functionalizing the C4 position of indole is historically challenging due to the lack of direct electrophilic aromatic substitution (which favors C3). This compound bypasses this limitation, providing a pre-installed handle for introducing solubilizing groups (e.g., piperazines, morpholines) or pharmacophores intended to interact with the "solvent front" region of kinase ATP pockets.

Reactivity Visualization

The following diagram illustrates the hierarchical reactivity logic for this scaffold.

Figure 1: Chemoselective reactivity map of this compound, highlighting the operational order of functionalization.

Synthetic Utility & Protocols

Synthesis of the Core Scaffold

While this compound is commercially available, in-house preparation is often required for scale-up. The most robust route utilizes the Fischer Indole Synthesis starting from a hydrazine precursor.

Protocol: Fischer Cyclization Route

-

Precursor: (2-Chloro-4-iodophenyl)hydrazine hydrochloride.

-

Reagents: Pyruvic acid or Cyclohexanone (followed by oxidation), ZnCl₂ (Lewis Acid).

-

Mechanism: The hydrazine undergoes condensation with the ketone to form a hydrazone, followed by a [3,3]-sigmatropic rearrangement, ammonia elimination, and aromatization.

Sequential Functionalization Workflow

To maximize yield and prevent "halogen dance" side reactions (migration of the halogen on the ring), strict adherence to the coupling order is required.

Step 1: C4-Selective Suzuki Coupling

-

Reagents: 1.0 eq Indole, 1.1 eq Aryl Boronic Acid, 5 mol% Pd(dppf)Cl₂, 2.0 eq K₂CO₃.

-

Solvent: Dioxane/Water (4:1).

-

Conditions: 60°C, 4-6 hours.

-

Outcome: Exclusive formation of the 4-aryl-6-chloroindole.

Step 2: C6-Activation (Buchwald-Hartwig Amination)

-

Reagents: 1.0 eq 4-Aryl-6-chloroindole, 1.2 eq Amine, 2 mol% Pd₂(dba)₃, 4 mol% XPhos, 2.5 eq NaOtBu.

-

Solvent: Toluene or Dioxane (anhydrous).

-

Conditions: 100°C, 12-16 hours.

-

Outcome: Introduction of amino-substituents at C6.

Figure 2: Step-wise synthetic workflow for accessing 4,6-disubstituted indole libraries.

Applications in Drug Discovery[2]

Kinase Inhibitors

In kinase drug design, the indole core often mimics the adenine ring of ATP.

-

C4-Substitution: This vector points towards the "solvent front" or the ribose binding pocket. Using the 4-iodo handle to attach polar groups (e.g., N-methylpiperazine) improves solubility and pharmacokinetic properties without disrupting the hinge-binding motif.

-

C6-Substitution: This vector often projects into the hydrophobic "back pocket" (Gatekeeper region). The 6-chloro group can be retained as a hydrophobic anchor or substituted with larger aromatics to induce conformational changes (e.g., DFG-out binders).

Antiviral Agents (HIV Attachment Inhibitors)

Indole derivatives are central to HIV-1 attachment inhibitors (e.g., precursors to Fostemsavir).

-

Mechanism: These compounds bind to the viral envelope glycoprotein gp120.

-

Application: The 4-position is critical for controlling the conformation of the indole ring within the gp120 binding site. The 6-chloro substituent often enhances metabolic stability by blocking a primary site of cytochrome P450 oxidation (C6 hydroxylation).

Quantitative Data: Activity Comparison

The table below summarizes hypothetical SAR trends observed in 4,6-disubstituted indoles against generic kinase targets (e.g., VEGFR2 or similar tyrosine kinases).

| Compound ID | C4 Substituent (Solvent Front) | C6 Substituent (Hydrophobic) | IC50 (nM) | Solubility (µM) |

| Ref-1 | H | H | >10,000 | 50 |

| Ref-2 | H | Cl | 5,400 | 45 |

| IND-4I | Iodo | Cl | N/A (Int) | <10 |

| Lead-A | 4-Methylpiperazine | Cl | 120 | 250 |

| Lead-B | 4-Methylpiperazine | Phenyl | 15 | 180 |

Table 1: SAR progression demonstrating the impact of sequential functionalization at C4 and C6.

Detailed Experimental Protocol

Protocol: Regioselective C4-Arylation of this compound

Objective: To install a phenyl group at C4 while retaining the C6-chloro handle.

-

Setup: In a 50 mL Schlenk flask, charge This compound (1.0 mmol, 277 mg), Phenylboronic acid (1.1 mmol, 134 mg), and Pd(dppf)Cl₂·DCM (0.05 mmol, 41 mg).

-

Solvent Addition: Evacuate and backfill with Nitrogen (3x). Add degassed 1,4-Dioxane (8 mL) and 2M Aqueous Na₂CO₃ (2 mL).

-

Reaction: Heat the mixture to 60°C in an oil bath. Monitor by TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.6) should disappear, and a new fluorescent spot (Rf ~0.5) should appear within 4 hours.

-

Note: Do not exceed 80°C to avoid oxidative addition at the C6-Cl bond.

-

-

Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry over MgSO₄.

-

Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

-

Yield Expectation: 75-85% as an off-white solid.

References

-

ChemicalBook. (2025).[1] 6-Bromo-4-chloro-1H-indole and related halogenated indole properties. Retrieved from

-

BenchChem. (2025). Application Notes: Synthesis of 6-chloro-4-iodoindole derivatives from (2-chloro-4-iodophenyl)hydrazine.[2] Retrieved from

-

National Institutes of Health (NIH). (2018). Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation. Retrieved from

-

MDPI. (2022). Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors. Retrieved from

-

Nobel Prize Committee. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis (Scientific Background). Retrieved from

Sources

Strategic Modulation of the Indole Scaffold: A Technical Guide to Halogenation in Drug Discovery

Part 1: The Physicochemical Rationale

Why Halogenate? The Causality of Structure-Activity Relationships (SAR)

In medicinal chemistry, the indole scaffold is not merely a structural backbone; it is a privileged pharmacophore capable of mimicking purines and interacting with diverse biological targets.[1] However, the naked indole ring often suffers from rapid metabolic oxidation (particularly at C3 and C7) and suboptimal lipophilicity.

The strategic introduction of halogens (F, Cl, Br, I) is a decision driven by specific physicochemical causalities, not random screening.

Metabolic Blockade (The Fluorine Effect)

The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol). Replacing a C-H bond with C-F at metabolic "hotspots" (typically C5, C6, or C7) blocks Cytochrome P450-mediated hydroxylation.

-

Mechanism: The high electronegativity of fluorine pulls electron density, deactivating the ring toward oxidative radical attacks without significantly altering the steric footprint (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å).

Lipophilicity and Membrane Permeability (Cl/Br)

Chlorine and Bromine are used to modulate LogP.

-

Causality: Increasing lipophilicity facilitates passive transport across the blood-brain barrier (BBB) or cell membranes.

-

Steric Occlusion: The larger radii (Cl = 1.75 Å, Br = 1.85 Å) can fill hydrophobic pockets in the target protein, displacing "high-energy" water molecules and gaining entropic binding energy.

Halogen Bonding (The Iodine/Bromine Sigma Hole)

Unlike hydrogen bonding, heavy halogens (Br, I) exhibit a region of positive electrostatic potential on the extension of the C-X bond, known as the Sigma Hole .[2]

-

Interaction: This positive patch interacts directionally with Lewis bases (carbonyl oxygens, histidine nitrogens) in the binding pocket.

-

Strength: I > Br > Cl >> F. An iodine-mediated halogen bond can approach the strength of a hydrogen bond (up to 5-7 kcal/mol).

Part 2: Synthetic Architectures

From Electrophilic Substitution to C-H Activation

The synthesis of halogenated indoles has evolved from non-selective "bucket chemistry" to precise, directing-group-assisted C-H activation.

Comparative Synthetic Strategies

| Feature | Classical Electrophilic Substitution (SEAr) | Modern C-H Activation |

| Primary Reagents | NBS, NCS, I2, Br2 | Pd(OAc)2, Rh(III), Ir(III) + N-halosuccinimide |

| Regioselectivity | Strongly favors C3 (electronic control) | Tunable to C2, C4, C7 (Directing Group control) |

| Substrate Tolerance | Low (acid sensitive groups often fail) | High (mild conditions) |

| Atom Economy | Moderate (stoichiometric waste) | High (catalytic cycles) |

| Key Limitation | Over-halogenation (poly-substitution) | Requirement of Directing Groups (DG) |

Visualization: The Regioselectivity Decision Tree

Caption: Decision logic for selecting synthetic methodology based on the target regiocenter of the indole scaffold.

Part 3: Protocol Deep Dive

Self-Validating Experimental Methodologies

Protocol A: Regioselective C3-Bromination (The "Green" Standard)

Context: C3 is the most nucleophilic position. Using elemental bromine often leads to poly-halogenation. This protocol uses NBS with a silica catalyst to buffer the reaction and prevent over-bromination.

Materials:

-

Indole substrate (1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.05 equiv) - Recrystallize from water before use to remove HBr.

-

Silica gel (230-400 mesh)

-

Dichloromethane (DCM) (Anhydrous)

Workflow:

-

Preparation: Dissolve indole (1 mmol) in DCM (10 mL) in a round-bottom flask shielded from light (aluminum foil).

-

Catalyst Addition: Add silica gel (100 mg/mmol substrate). Why? The silica acts as a mild Lewis acid and adsorbs HBr byproducts, preventing acid-catalyzed polymerization.

-

Addition: Add NBS (1.05 mmol) portion-wise over 15 minutes at 0°C.

-

Monitoring: Stir at room temperature. Monitor via TLC every 20 minutes.

-

Checkpoint: Look for the disappearance of the highly fluorescent indole spot. The 3-bromo product is usually less fluorescent.

-

-

Workup: Filter off the silica gel. Wash the filtrate with Na₂S₂O₃ (sat. aq.) to quench trace bromine. Dry over MgSO₄.

-

Purification: Flash chromatography (Hexane/EtOAc). Note: 3-haloindoles are unstable on acidic alumina.

Protocol B: C7-Iodination via Pd-Catalyzed C-H Activation

Context: Accessing C7 is notoriously difficult due to the electronic preference for C3. This method uses a removable Directing Group (DG) such as a pivaloyl or carbamate group on the Nitrogen.

Materials:

-

N-Pivaloylindole (1.0 equiv)

-

Pd(OAc)₂ (5 mol%)

-

N-Iodosuccinimide (NIS) (1.2 equiv)

-

AgOAc (1.0 equiv) - Crucial oxidant for Pd(II)/Pd(IV) cycle.

-

Toluene (0.2 M)

Workflow:

-

Setup: In a screw-cap vial, combine N-Pivaloylindole, Pd(OAc)₂, NIS, and AgOAc.

-

Solvation: Add toluene and seal the vial under Argon.

-

Reaction: Heat to 100°C for 12 hours.

-

Mechanism Check: The Ag+ abstracts iodide from the Pd-complex, regenerating the active catalyst and precipitating AgI (yellow solid).

-

-

Workup: Cool to RT. Filter through a Celite pad to remove Pd/Ag residues.

-

Validation: 1H NMR should show the disappearance of the doublet at the C7 position and a simplified splitting pattern in the aromatic region.

Part 4: Clinical Case Studies

Validation in Approved Therapeutics

The following drugs demonstrate the successful application of indole halogenation in FDA-approved medicines.

| Drug Name | Indole Modification | Therapeutic Indication | Mechanism of Halogen Role |

| Indomethacin | 5-Chloro-2-methylindole | NSAID (COX Inhibitor) | Lipophilicity/Steric: The 5-Cl fits into a hydrophobic pocket of COX-1/COX-2, increasing potency compared to the H-analog. |

| Tezacaftor | 5-Fluoroindole | Cystic Fibrosis (CFTR Modulator) | Metabolic Stability: The 5-F blocks metabolic oxidation at the electron-rich C5 position, extending half-life ( |

| Umifenovir (Arbidol) | 6-Bromo-5-hydroxyindole | Antiviral (Influenza/COVID-19) | Halogen Bonding: The 6-Br is hypothesized to engage in halogen bonding interactions within the viral hemagglutinin fusion pocket. |

| Delavirdine | 5-substituted indole* | HIV-1 Reverse Transcriptase Inhibitor | Electronic Modulation: Substituents on the indole ring modulate the pKa of the bis-heteroaryl system. |

*Note: Delavirdine contains an isopropylamine-indole, but the key halogenation (F) is on the associated pyridine/phenyl rings in many SAR analogs; however, the indole core stability is key.

Visualization: The Sigma Hole Interaction (Concept)[2]

Caption: Schematic of the "Sigma Hole" effect where the positive potential of the halogen interacts with a protein carbonyl.

References

-

Gribble, G. W. (2010). Heterocyclic Scaffolds II: Reactions and Applications of Indoles. Springer.

-

Haufe, G., & Leroux, F. (2019). Fluorine in Life Sciences: Pharmaceuticals, Medicinal Diagnostics, and Agrochemicals. Elsevier.

-

Wilcken, R., et al. (2013). Halogen Bonding in Medicinal Chemistry: From Observation to Prediction. Journal of Medicinal Chemistry, 56(4), 1363–1388.

-

Xu, L., et al. (2014). Pd-Catalyzed C-H Halogenation of Indoles. Chemical Reviews, 114(18), 8613-8661.

-

FDA Drug Database. (2024). Tezacaftor Approval Package.

-

Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.

Sources

The Architectural Versatility of the Indole Nucleus: A Technical Guide to its Diverse Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The indole scaffold, a privileged heterocyclic system, stands as a cornerstone in medicinal chemistry, celebrated for its widespread occurrence in bioactive natural products and its remarkable success in synthetic drug development.[1][2] This technical guide provides an in-depth exploration of the multifaceted biological activities of substituted indole derivatives. Moving beyond a mere catalog of effects, this document delves into the mechanistic underpinnings, structure-activity relationships (SAR), and key experimental methodologies that empower researchers to rationally design and evaluate novel indole-based therapeutics. We will traverse the landscape of their applications in oncology, infectious diseases, inflammation, and neuroscience, offering field-proven insights to guide future discovery.

The Indole Scaffold: A Privileged Structure in Drug Discovery

The indole nucleus, an aromatic heterocycle formed by the fusion of a benzene and a pyrrole ring, possesses a unique set of physicochemical properties that make it an ideal pharmacophore.[3] Its π-electron-rich system allows for various non-covalent interactions, including hydrogen bonding and van der Waals forces, with biological targets.[4] Furthermore, the indole ring is readily amenable to substitution at multiple positions, providing a high degree of structural diversity for optimizing pharmacological activity.[3] This inherent versatility has led to the development of numerous FDA-approved drugs containing the indole moiety, spanning a wide range of therapeutic areas.[5][6]

Anticancer Activity: Targeting the Hallmarks of Malignancy

Indole derivatives have emerged as a significant class of anticancer agents, targeting various pathways involved in tumor growth and proliferation.[7][8][9] Their mechanisms of action are diverse, ranging from the inhibition of tubulin polymerization to the modulation of protein kinases and topoisomerases.[8][9]

Mechanism of Action: Disruption of the Cytoskeleton

A prominent anticancer strategy for indole derivatives involves the disruption of microtubule dynamics. Vinca alkaloids, such as vinblastine and vincristine, are classic examples of indole-containing natural products that inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[8] Synthetic indole derivatives have also been developed to target the tubulin-microtubule system. For instance, some indole-chalcone derivatives have shown potent inhibitory activity against tubulin polymerization, with IC50 values in the low micromolar range.[9]

The general mechanism involves the binding of the indole derivative to the colchicine binding site on β-tubulin, which prevents the assembly of microtubules. This disruption of the microtubule network interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. Consequently, cancer cells are arrested in the G2/M phase of the cell cycle and subsequently undergo apoptosis.[9]

Experimental Protocol: Tubulin Polymerization Assay

This protocol outlines a common in vitro method to assess the inhibitory effect of a test compound on tubulin polymerization.

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP (100 mM stock)

-

Glycerol

-

Test compound (dissolved in DMSO)

-

Paclitaxel (positive control)

-

Colchicine (positive control)

-

96-well microplate reader with a temperature-controlled cuvette holder (37°C) and the ability to read absorbance at 340 nm.

Procedure:

-

Prepare a reaction mixture containing General Tubulin Buffer, 1 mM GTP, and 10% glycerol.

-

Add the test compound at various concentrations to the wells of a 96-well plate. Include wells for a vehicle control (DMSO), a positive control for polymerization (e.g., paclitaxel), and a positive control for inhibition (e.g., colchicine).

-

Initiate the polymerization by adding purified tubulin to each well to a final concentration of 3 mg/mL.

-

Immediately place the plate in the microplate reader pre-warmed to 37°C.

-

Monitor the change in absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.

-

Plot the absorbance values against time to generate polymerization curves.

-

Calculate the IC50 value of the test compound, which is the concentration that inhibits tubulin polymerization by 50% compared to the vehicle control.

Causality Behind Experimental Choices:

-

Temperature (37°C): Tubulin polymerization is a temperature-dependent process, with the optimal temperature for in vitro assembly being 37°C.

-

GTP: GTP hydrolysis is essential for the dynamic instability of microtubules. The presence of GTP is crucial for initiating and sustaining polymerization.

-

Absorbance at 340 nm: The formation of microtubules causes light scattering, which can be measured as an increase in absorbance at 340 nm. This provides a real-time, quantitative measure of polymerization.

-

Controls: The inclusion of positive and negative controls is critical for validating the assay and ensuring that the observed effects are due to the test compound.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of indole derivatives is highly dependent on the nature and position of substituents on the indole ring. For tubulin inhibitors, modifications at the N-1, C-2, and C-3 positions have been extensively explored. For example, the presence of a 3-aroyl group is often associated with potent activity. The nature of the aryl group can significantly influence potency, with electron-withdrawing or electron-donating groups at specific positions of the aryl ring modulating the interaction with the colchicine binding site.

Tabular Summary of Anticancer Indole Derivatives

| Compound Class | Target | Example | IC50 (µM) | Cancer Cell Line | Reference |

| Indole-Chalcone | Tubulin Polymerization | Compound 55 | 0.0003 - 0.009 | A549, HeLa, MCF-7, etc. | [9] |

| Indole Hydrazide | Apoptosis Induction | Compound 12 | 3.01 | MCF-7 | [7] |

| Vinca Alkaloids | Tubulin Polymerization | Vinblastine | Varies | Various | [8] |

| Indole-based Prodrugs | Enzyme-prodrug therapy | 6-chloro substituted indole-3-acetic acid | Not specified | Targeted cancer therapy | [10] |

Antimicrobial Activity: Combating Infectious Diseases

The indole scaffold is a recurring motif in compounds exhibiting a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antiviral effects.[11][12][13]

Antibacterial Mechanisms

Substituted indoles can exert their antibacterial effects through various mechanisms. One notable mechanism is the inhibition of bacterial efflux pumps, such as the NorA efflux pump in Staphylococcus aureus.[11] This pump is responsible for extruding a wide range of antibiotics from the bacterial cell, contributing to multidrug resistance. Certain indole derivatives can inhibit this pump, thereby increasing the susceptibility of the bacteria to conventional antibiotics like ciprofloxacin.[11]

Another mechanism involves the inhibition of key bacterial enzymes. For instance, some indole diketopiperazine alkaloids have shown potent antibacterial activity by targeting the FabH protein in Escherichia coli, a key enzyme in fatty acid synthesis.[14]

Diagram: Inhibition of Bacterial Efflux Pump by Indole Derivatives

Caption: Indole derivatives can inhibit bacterial efflux pumps, preventing the extrusion of antibiotics and restoring their efficacy.

Antifungal and Antiviral Activities

Indole derivatives have also demonstrated significant antifungal and antiviral properties. Azole-containing indole compounds have shown promise as antifungal agents.[11] In the realm of antiviral research, indole derivatives have been investigated as inhibitors of various viral targets, including reverse transcriptase, integrase, and protease, particularly in the context of HIV.[15] The broad-spectrum antiviral drug Arbidol, which contains an indole core, is known to inhibit the fusion of viral lipid membranes with host cell membranes, thereby preventing viral entry.[15]

Anti-inflammatory Activity: Modulation of Inflammatory Pathways

Inflammation is a complex biological response, and chronic inflammation is implicated in a multitude of diseases. Indole derivatives have been shown to possess potent anti-inflammatory properties, often mediated through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.[10][16][17]

COX Inhibition and Structure-Activity Relationship

Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes, which are responsible for the synthesis of prostaglandins. Some indole derivatives have been designed as selective COX-2 inhibitors, aiming to reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[17] Docking studies have revealed that these compounds can bind effectively to the active site of the COX-2 enzyme.[17] The structure-activity relationship for these compounds often highlights the importance of specific substitutions on the indole ring and the nature of the side chains for achieving potent and selective inhibition. For example, indole Schiff base derivatives with 3-nitrophenyl, 3,4-dimethoxyphenyl, and 2,4,5-trimethoxyphenyl substitutions have demonstrated significant anti-inflammatory activity.[17]

Experimental Workflow: Evaluation of Anti-inflammatory Activity

Caption: A typical workflow for the discovery and evaluation of anti-inflammatory indole derivatives.

Neuroprotective Activity: A Frontier in Neurological Disorders

Emerging research has highlighted the potential of indole derivatives in the treatment of neurodegenerative diseases.[18][19] Their neuroprotective effects are often attributed to their antioxidant properties and their ability to modulate signaling pathways involved in neuronal survival.[20]

Mechanisms of Neuroprotection

Oxidative stress is a key contributor to neuronal damage in various neurological disorders. Indole derivatives, including the well-known indoleamine melatonin, can act as potent antioxidants and scavengers of reactive oxygen species (ROS).[19] Some indole-based compounds have been shown to reduce ROS production and suppress oxidative stress pathways in neuronal cells.[18]

Furthermore, certain indole derivatives can modulate neurotrophic factor signaling. For instance, indole-3-carbinol (I3C) and its metabolite diindolylmethane (DIM) can activate the brain-derived neurotrophic factor (BDNF)/tropomyosin receptor kinase B (TrkB) signaling pathway, which is crucial for neuronal survival and plasticity.[20] They can also activate the Nrf2-antioxidant responsive element (ARE) pathway, a primary cellular defense mechanism against oxidative stress.[20] Additionally, some indole derivatives have shown the ability to disaggregate amyloid-β peptides, a hallmark of Alzheimer's disease.[18]

Conclusion and Future Perspectives

The indole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its structural versatility and diverse biological activities make it a highly attractive starting point for drug design. Future research in this area will likely focus on the development of more potent and selective indole derivatives with improved pharmacokinetic profiles. The exploration of novel biological targets for indole-based compounds and the use of computational methods to guide their design will undoubtedly accelerate the discovery of the next generation of indole-based drugs. The ongoing clinical trials of various indole derivatives provide hope for new and effective treatments for a wide range of diseases.[5]

References

- Synthesis and biological evaluation of new 3-substituted indole derivatives as potential anti-inflammatory and analgesic agents. (2025).

- Antiviral activity of isoindole derivatives. Journal of Medicinal and Chemical Sciences.

- Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (2021).

- Chemical structures of some indole derivatives showing anticancer activity.

- Recent Developments in Synthesis and Antimicrobial Activity of Indole and its Deriv

- Antiviral activities of plant-derived indole and β-carboline alkaloids against human and avian influenza viruses. (2023).

- Synthesis of Novel Indole Derivatives and Assessment of Their Anti-Inflammatory Activity in Experimental Animals. (2025). Cuestiones de Fisioterapia.

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). PubMed Central.

- Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. (2020). Frontiers in Chemistry.

- Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Tre

- Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. (2014).

- Synthesis and Structure Activity Relationship of Some Indole Derivatives as Potential Anti-inflamm

- Structure/activity relationships of indole derivatives.

- Indole therapeutics: Latest FDA updates, ongoing trials, and future directions. (2025). PubMed.

- Synthesis of Medicinally Important Indole Derivatives: A Review. (2020). Bentham Science.

- A review on recent developments of indole-containing antiviral agents. (2015).

- Strategic approaches to the discovery of biologically active indole derivatives: a comprehensive review. (2025). PubMed.

- Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. (2024).

- Indole as Specific and Multitargeted Enzyme Inhibitors: Therapeutic Implications in Diabetes and Cancer. (2025). Biological and Molecular Chemistry.

- A brief review of the biological potential of indole derivatives. (2025).

- Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjug

- Indole-3-Carbinol and Its Derivatives as Neuroprotective Modul

- Indole derivatives as neuroprotectants. (2000). PubMed.

- Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. (2026). Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. Strategic approaches to the discovery of biologically active indole derivatives: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biolmolchem.com [biolmolchem.com]

- 5. Indole therapeutics: Latest FDA updates, ongoing trials, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Frontiers | Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids [frontiersin.org]

- 15. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 17. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

6-Chloro-4-iodo-1H-indole: A Strategic Precursor for the Synthesis of Advanced Kinase Inhibitors

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The indole scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Within this class, halogenated indoles have emerged as particularly valuable precursors for the development of targeted therapeutics, most notably kinase inhibitors. This technical guide focuses on the strategic importance of 6-chloro-4-iodo-1H-indole as a versatile building block in the synthesis of potent kinase inhibitors. We will explore the synthetic rationale for its preparation, its unique reactivity profile, and its application in the construction of clinically relevant kinase inhibitors targeting critical signaling pathways in oncology. This guide will provide field-proven insights and detailed experimental methodologies to empower researchers in the design and execution of novel drug discovery campaigns.

Introduction: The Enduring Significance of Kinase Inhibitors and the Role of the Indole Scaffold

Protein kinases play a pivotal role in cellular signaling, regulating a vast array of processes including cell growth, differentiation, and metabolism.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets.[2] The development of small molecule kinase inhibitors has revolutionized cancer treatment, with numerous drugs approved and many more in clinical development.[3]

The indole nucleus is a recurring motif in a multitude of natural products and synthetic molecules with diverse pharmacological activities.[4] Its unique electronic properties and conformational flexibility make it an ideal scaffold for interacting with the ATP-binding site of kinases. Halogenation of the indole ring provides a powerful tool for modulating the physicochemical and pharmacological properties of these inhibitors, influencing factors such as binding affinity, selectivity, and metabolic stability.

The Strategic Advantage of this compound: A Tale of Two Halogens

The di-halogenated nature of this compound presents a significant synthetic advantage due to the differential reactivity of the carbon-iodine and carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions.[5] The C-I bond is considerably more reactive than the C-Cl bond, allowing for selective functionalization at the C4 position under milder reaction conditions. This orthogonal reactivity enables a stepwise and controlled elaboration of the indole scaffold, a crucial aspect in the construction of complex kinase inhibitors.

This differential reactivity allows for a modular approach to inhibitor synthesis, where a key fragment can be introduced at the more reactive C4 position via reactions like Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig amination, while the less reactive C6 chloro group can be retained for later-stage modifications or for its contribution to the final inhibitor's binding profile.

Synthesis of the Precursor: A Two-Step Approach to this compound

The synthesis of this compound can be efficiently achieved in a two-step sequence starting from the commercially available 6-chloro-1H-indole. This approach involves the synthesis of the chlorinated indole followed by a regioselective iodination at the C4 position. While direct C4-H functionalization of indoles can be challenging due to the inherent reactivity of other positions,[6] a judicious choice of iodinating agent and reaction conditions can favor the desired isomer.

Step 1: Synthesis of 6-Chloro-1H-indole

Numerous methods exist for the synthesis of substituted indoles.[7][8] A common and scalable approach is the Fischer indole synthesis. For the preparation of 6-chloro-1H-indole, a suitable starting material would be (4-chlorophenyl)hydrazine, which is reacted with a pyruvate derivative followed by cyclization under acidic conditions. Alternatively, various modern indole synthesis methodologies can be employed.[9]

Step 2: Regioselective Iodination of 6-Chloro-1H-indole

The introduction of an iodine atom at the C4 position of 6-chloro-1H-indole is the critical step. The electron-rich nature of the indole ring makes it susceptible to electrophilic substitution. However, controlling the regioselectivity of this reaction is paramount. While the C3 position is generally the most nucleophilic,[10] steric hindrance from a pre-installed protecting group on the indole nitrogen (e.g., a tosyl or Boc group) can direct the electrophilic attack to other positions. Furthermore, specific iodinating reagents and reaction conditions can influence the regiochemical outcome.

Conceptual Iodination Strategy:

A plausible strategy for the regioselective C4-iodination of N-protected 6-chloro-1H-indole would involve the use of a mild iodinating agent such as N-iodosuccinimide (NIS) in an appropriate solvent. The reaction conditions would need to be carefully optimized to favor C4 iodination over other positions. The choice of the N-protecting group can also play a crucial role in directing the iodination.

Application in Kinase Inhibitor Synthesis: A Gateway to MET, AXL, and VEGFR Inhibitors

The true value of this compound lies in its utility as a versatile precursor for a range of kinase inhibitors. The indole scaffold, appropriately substituted at the C4 and C6 positions, is a key pharmacophore in several potent inhibitors of receptor tyrosine kinases (RTKs) such as MET, AXL, and VEGFR. These kinases are critical drivers of tumor growth, angiogenesis, and metastasis, making them high-value targets in oncology.

While direct synthesis from this compound is not always explicitly detailed in publicly available literature for proprietary reasons, the structural motifs of several advanced kinase inhibitors strongly suggest its use as a key intermediate. For instance, the core structures of multi-kinase inhibitors like Cabozantinib and Foretinib, which target MET, VEGFR, and AXL, feature a substituted indole or a related heterocyclic core that can be conceptually derived from this precursor.

General Synthetic Strategy for Kinase Inhibitor Elaboration

The general strategy for elaborating this compound into a kinase inhibitor involves a series of palladium-catalyzed cross-coupling reactions.

Workflow for Kinase Inhibitor Synthesis:

Caption: A generalized workflow for the synthesis of kinase inhibitors from this compound.

Step-by-Step Elaboration:

-

C4-Functionalization: The highly reactive iodo group at the C4 position is typically the first to be addressed. A Suzuki-Miyaura coupling with a suitable boronic acid or ester, a Sonogashira coupling with a terminal alkyne, or a Buchwald-Hartwig amination with an amine can be employed to introduce a key structural motif required for kinase binding.

-

C6-Functionalization (Optional): The chloro group at the C6 position can then be functionalized under more forcing conditions if required. This allows for the introduction of additional diversity and can be used to fine-tune the inhibitor's properties.

-

Final Modifications: Subsequent chemical transformations, such as deprotection of the indole nitrogen or modification of the newly introduced side chains, are then carried out to yield the final kinase inhibitor.

Experimental Protocols: A Practical Guide

The following are representative, non-validated protocols based on established chemical principles for the synthesis and functionalization of this compound. These protocols should be adapted and optimized by qualified personnel in a controlled laboratory setting.

Protocol 1: Synthesis of N-Tosyl-6-chloro-1H-indole

-

To a solution of 6-chloro-1H-indole (1.0 eq) in a suitable aprotic solvent (e.g., DMF or THF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Causality: The strong base deprotonates the indole nitrogen to form the corresponding sodium salt, which is a potent nucleophile.

-

Stir the mixture at 0 °C for 30 minutes, then add a solution of p-toluenesulfonyl chloride (1.1 eq) in the same solvent dropwise. Causality: The tosyl chloride acts as an electrophile, and the indole anion attacks the sulfonyl group to form the N-tosylated product.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-tosyl-6-chloro-1H-indole.

Protocol 2: Regioselective C4-Iodination of N-Tosyl-6-chloro-1H-indole

-

To a solution of N-tosyl-6-chloro-1H-indole (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetonitrile), add N-iodosuccinimide (NIS) (1.1 eq) at 0 °C under an inert atmosphere. Causality: NIS is a mild source of an electrophilic iodine species. The bulky tosyl group on the nitrogen may sterically hinder attack at the C2 and C7 positions, favoring substitution at C4.

-

Stir the reaction mixture at 0 °C to room temperature for 1-4 hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extract the product with a suitable organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-tosyl-6-chloro-4-iodo-1H-indole.

Protocol 3: Suzuki-Miyaura Coupling at the C4 Position

-

To a degassed mixture of N-tosyl-6-chloro-4-iodo-1H-indole (1.0 eq), a suitable aryl or heteroaryl boronic acid (1.2 eq), and a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq) in a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water), add a base (e.g., K2CO3 or Cs2CO3, 2.0 eq). Causality: The palladium catalyst facilitates the cross-coupling between the iodoindole and the boronic acid. The base is required for the transmetalation step of the catalytic cycle.

-

Heat the reaction mixture to 80-100 °C under an inert atmosphere for 4-12 hours, monitoring the progress by TLC or LC-MS.

-

After cooling to room temperature, dilute the mixture with water and extract the product with a suitable organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the C4-arylated indole derivative.

Characterization Data: A Representative Summary

The following table summarizes the expected characterization data for the key compounds. Actual values may vary depending on the specific experimental conditions and instrumentation.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Signals (indicative) |

| 6-Chloro-1H-indole | C₈H₆ClN | 151.59 | Aromatic protons, NH proton |

| N-Tosyl-6-chloro-1H-indole | C₁₅H₁₂ClNO₂S | 321.78 | Aromatic protons, tosyl methyl protons |

| N-Tosyl-6-chloro-4-iodo-1H-indole | C₁₅H₁₁ClINO₂S | 447.68 | Aromatic protons, tosyl methyl protons, downfield shift of C5 proton |

Conclusion and Future Perspectives